molecular formula C10H6ClNO2 B11896028 7-Chloroisoquinoline-5-carboxylic acid

7-Chloroisoquinoline-5-carboxylic acid

Cat. No.: B11896028
M. Wt: 207.61 g/mol
InChI Key: TWIOHDLKOWCCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroisoquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinoline-5-carboxylic acid can be achieved through various methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and isomers .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced isoquinoline derivatives, and substituted isoquinolines .

Mechanism of Action

The mechanism of action of 7-Chloroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

7-chloroisoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14/h1-5H,(H,13,14)

InChI Key

TWIOHDLKOWCCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.